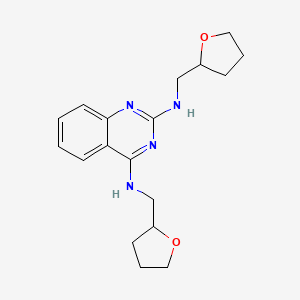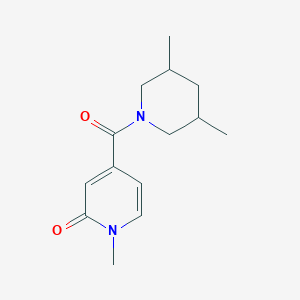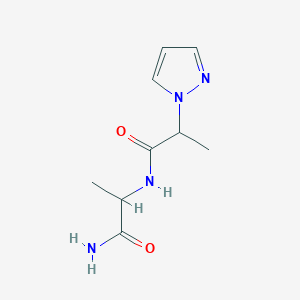![molecular formula C19H24N4O2 B7553611 N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide, commonly known as APET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a synthetic compound that has been synthesized using various methods, including solid-phase synthesis and solution-phase synthesis. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
作用機序
The mechanism of action of APET is not yet fully understood. However, it has been suggested that the compound may exert its biological effects by modulating the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
APET has been found to exhibit a wide range of biochemical and physiological effects. For instance, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various cell types. Additionally, APET has been found to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and immune responses.
実験室実験の利点と制限
One of the main advantages of using APET in lab experiments is its ability to modulate the activity of various signaling pathways involved in inflammation and immune responses. Additionally, APET has been found to exhibit low toxicity and high selectivity towards its target molecules. However, one of the main limitations of using APET in lab experiments is the lack of knowledge regarding its mechanism of action, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on APET. One potential direction is to investigate the potential anti-tumor effects of the compound. Additionally, further studies are needed to elucidate the mechanism of action of APET and to identify its target molecules. Finally, the potential therapeutic applications of APET in various disease conditions, such as autoimmune diseases and cancer, should be investigated further.
Conclusion
In conclusion, APET is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Further research is needed to fully understand the mechanism of action of APET and to identify its potential therapeutic applications.
合成法
The synthesis of APET can be achieved using various methods, including solid-phase synthesis and solution-phase synthesis. Solid-phase synthesis involves the use of a solid support to which the first amino acid is attached. The remaining amino acids are then added one by one until the complete peptide is synthesized. Solution-phase synthesis, on the other hand, involves the use of a solution to which the amino acids are added sequentially until the peptide is synthesized.
科学的研究の応用
APET has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. The compound has been used in various scientific research studies to investigate its potential therapeutic applications. For instance, a study conducted by Li et al. (2017) investigated the anti-inflammatory effects of APET in lipopolysaccharide (LPS)-induced acute lung injury in mice. The study found that APET significantly reduced inflammation and improved lung function in mice.
特性
IUPAC Name |
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c20-18(24)14-22-11-7-16(8-12-22)21-19(25)13-15-3-5-17(6-4-15)23-9-1-2-10-23/h1-6,9-10,16H,7-8,11-14H2,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPYZOQXNOIDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)N3C=CC=C3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(4,5-Dimethylimidazol-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7553533.png)
![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)

![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)

![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)